
Ethyl 3-chloroazulene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloroazulene-1-carboxylate is a chemical compound belonging to the azulene family, known for its unique aromatic structure and vibrant blue color
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method includes the reaction of azulene with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the esterification of the resulting 3-chloroazulene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions: Ethyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azulene core can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized azulene derivatives.
Reduction: Reduced azulene derivatives.
Ester Hydrolysis: 3-chloroazulene-1-carboxylic acid.
科学的研究の応用
Ethyl 3-chloroazulene-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of gastric ulcers and other inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
作用機序
The mechanism of action of ethyl 3-chloroazulene-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating inflammatory pathways or interacting with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Ethyl 3-chloroazulene-1-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits strong anti-inflammatory effects and is commonly found in chamomile oil.
特性
分子式 |
C13H11ClO2 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
ethyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)11-8-12(14)10-7-5-3-4-6-9(10)11/h3-8H,2H2,1H3 |
InChIキー |
VGUDENDMDWKBJX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



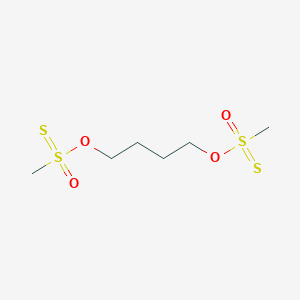
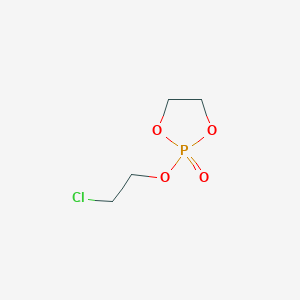
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
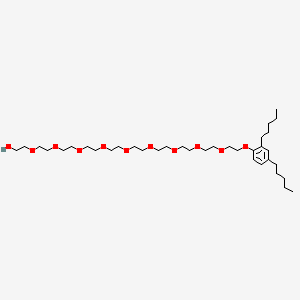
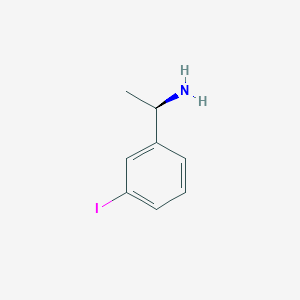
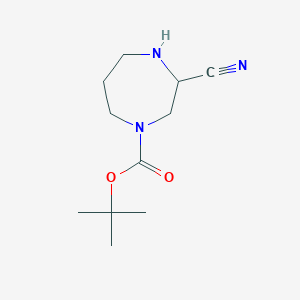



![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)

